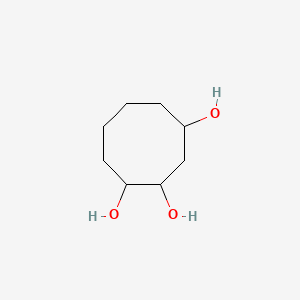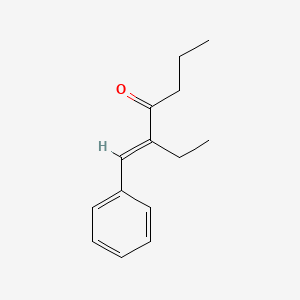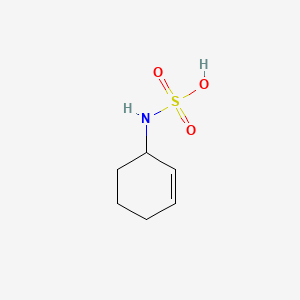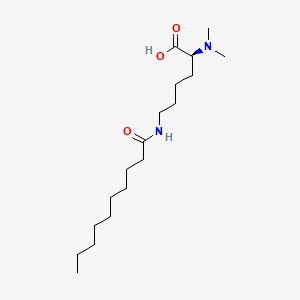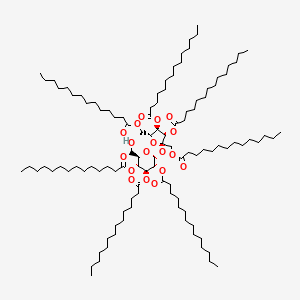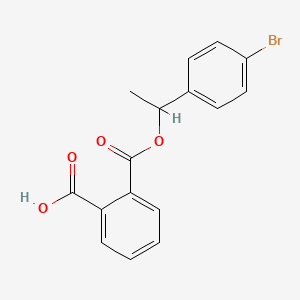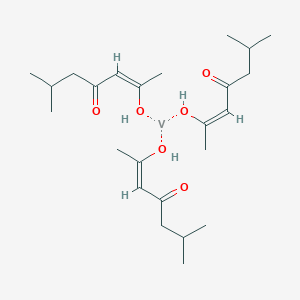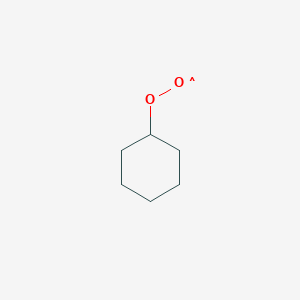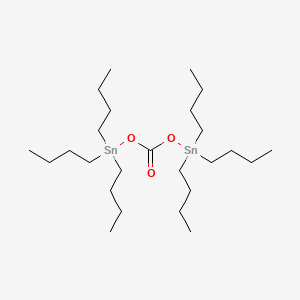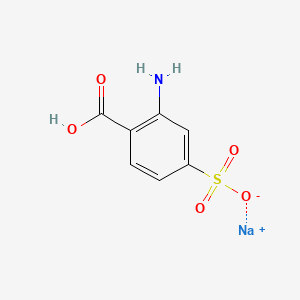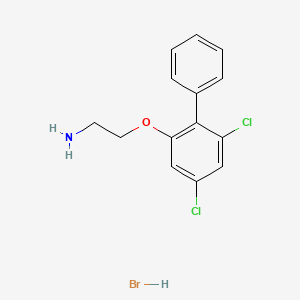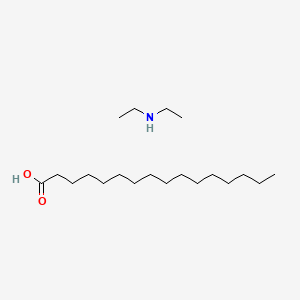
Diethylammonium palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylammonium palmitate is a chemical compound with the molecular formula C20H43NO2. It is a salt formed by the reaction of diethylamine and palmitic acid. This compound is widely used in various fields, including food, cosmetics, medicine, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Diethylammonium palmitate can be synthesized by reacting diethylamine with palmitic acid. The reaction typically involves heating the mixture to facilitate the formation of the salt. The process can be summarized as follows:
Reactants: Diethylamine and palmitic acid.
Reaction: The reactants are mixed and heated to a specific temperature to form this compound.
Conditions: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Diethylammonium palmitate undergoes various chemical reactions, including:
Acid-Base Reactions: As an amine salt, it can react with acids to form the corresponding ammonium salt and free palmitic acid.
Substitution Reactions: It can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Organic solvents like ethanol, methanol.
Major Products Formed
The major products formed from these reactions include ammonium salts, free palmitic acid, and substituted derivatives of this compound .
科学的研究の応用
Diethylammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: Utilized in the production of cosmetics, food additives, and industrial lubricants.
作用機序
The mechanism of action of diethylammonium palmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins through hydrophobic and electrostatic interactions, influencing their function and stability .
類似化合物との比較
Similar Compounds
Diethylammonium stearate: Similar in structure but with a longer fatty acid chain.
Diethylammonium oleate: Contains an unsaturated fatty acid chain.
Diethylammonium laurate: Has a shorter fatty acid chain compared to diethylammonium palmitate
Uniqueness
This compound is unique due to its specific fatty acid chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring amphiphilic properties, such as in surfactants and emulsifiers .
特性
CAS番号 |
94405-94-4 |
|---|---|
分子式 |
C20H43NO2 |
分子量 |
329.6 g/mol |
IUPAC名 |
N-ethylethanamine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h2-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3 |
InChIキー |
VSZRCQZFSMQWCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCNCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



